molecular formula C18H19NO3 B5364917 METHYL 4-METHYL-3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

METHYL 4-METHYL-3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5364917
M. Wt: 297.3 g/mol
InChI Key: PTBVBDWTTRTVKA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate typically involves the esterification of 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoic acid.

    Reduction: 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate
  • Methyl 4-methyl-3-{[2-(2-chlorophenyl)acetyl]amino}benzoate
  • Methyl 4-methyl-3-{[2-(2-bromophenyl)acetyl]amino}benzoate

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-methyl-3-[[2-(2-methylphenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-6-4-5-7-14(12)11-17(20)19-16-10-15(18(21)22-3)9-8-13(16)2/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBVBDWTTRTVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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